molecular formula C8H7F3O B8476699 1-(2,4,5-Trifluorophenyl)ethanol

1-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B8476699
M. Wt: 176.14 g/mol
InChI Key: RIRHPWCWRLZXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol with the molecular formula C₈H₇F₃O and a molecular weight of 176.14 g/mol . Structurally, it features a phenyl ring substituted with fluorine atoms at the 2-, 4-, and 5-positions, with an ethanol group (-CH₂CH₂OH) attached at the 1-position of the ring. This compound is notable for its electron-withdrawing fluorine substituents, which enhance its stability and influence its reactivity in organic syntheses.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

1-(2,4,5-trifluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3

InChI Key

RIRHPWCWRLZXAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(2,4,5-Trifluorophenyl)ethanol with structurally related fluorinated phenyl ethanols:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions CAS Number Key Properties/Applications
This compound C₈H₇F₃O 176.14 2,4,5-F on phenyl 883267-70-7 Pharmaceutical intermediates
1-[4-(Trifluoromethyl)phenyl]ethanol C₉H₉F₃O 190.165 4-CF₃ on phenyl 1737-26-4 High thermal stability; used in dyes
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.157 2-F on phenyl 445-26-1 Agrochemical synthesis
2-(3,4,5-Trifluorophenyl)ethanol C₈H₇F₃O 176.14 3,4,5-F on phenyl 886761-77-9 Research chemical

Key Observations:

  • Electron-Withdrawing Effects: The trifluoromethyl group in 1-[4-(Trifluoromethyl)phenyl]ethanol (CF₃) provides stronger electron withdrawal than fluorine atoms, reducing nucleophilicity but enhancing thermal stability .
  • Solubility: Fluorine substituents decrease water solubility due to increased hydrophobicity. For example, 1-(2,4,6-Trifluorophenyl)ethanol (a positional isomer) requires storage in dry conditions to prevent hydrolysis .
  • Steric Effects: The 2,4,5-trifluoro substitution pattern in the target compound may hinder electrophilic substitution reactions compared to less substituted analogs like 1-(2-Fluorophenyl)ethanol .

Market and Industrial Relevance

  • The global market for 2-(2,4,5-Trifluorophenyl)ethanol (a positional isomer) is projected to grow due to demand in pharmaceuticals, with production capacity expected to reach XX tons by 2025 .
  • China dominates production, accounting for ~60% of global output, driven by cost-effective synthesis routes .

Research Findings and Challenges

  • Synthetic Challenges: Precise control of fluorine substitution is critical. For example, 2-(3,4,5-Trifluorophenyl)ethanol synthesis requires regioselective fluorination, often achieved via directed ortho-metalation .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies on related compounds (e.g., 1-methyl-4,5-dinitroimidazole) show that fluorine substituents improve thermal stability, a trait advantageous in high-temperature reactions .
  • Regulatory Hurdles: Fluorinated compounds face stringent environmental regulations due to persistence. For instance, tetrachlorvinphos metabolites like 1-(2,4,5-trichlorophenyl)ethanol are monitored for ecological toxicity .

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